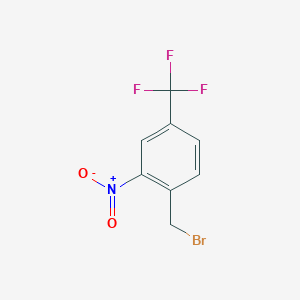

2-Nitro-4-(trifluoromethyl)benzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c9-4-5-1-2-6(8(10,11)12)3-7(5)13(14)15/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEZZJSUMIHJQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936694 | |

| Record name | 1-(Bromomethyl)-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162333-02-0 | |

| Record name | 1-(Bromomethyl)-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzyl bromide: Properties, Synthesis, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethyl)benzyl bromide is a specialized organic reagent that has garnered significant interest in the scientific community, particularly in the fields of organic synthesis, chemical biology, and drug development. Its unique molecular architecture, featuring a photolabile 2-nitrobenzyl group and an electron-withdrawing trifluoromethyl substituent, makes it a powerful tool for a variety of advanced applications. This guide provides a comprehensive overview of the chemical properties, synthesis, handling, and key applications of this versatile compound, with a focus on its role as a photolabile protecting group, or "photocage."

Core Chemical Properties and Physical Data

This compound is a solid at room temperature, typically appearing as a yellow powder. The presence of the nitro and trifluoromethyl groups significantly influences its electronic properties and reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which can impact the reactivity of the benzylic bromide and the photochemical properties of the nitrobenzyl system.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrF₃NO₂ | [1] |

| Molecular Weight | 284.03 g/mol | [1] |

| Melting Point | 38-41 °C | [2] |

| Boiling Point | 265 °C | [2] |

| Density | 1.728 g/cm³ | [2] |

| Appearance | Yellow powder | [2] |

| Solubility | Insoluble in water; soluble in many organic solvents. | [3] |

| CAS Number | 162333-02-0 | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the free-radical bromination of the corresponding toluene derivative, 2-nitro-4-(trifluoromethyl)toluene. This reaction is commonly carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux in a non-polar solvent like carbon tetrachloride.[4][5]

Representative Synthesis Protocol:

A plausible, though not explicitly validated, laboratory-scale synthesis is detailed below:

Materials:

-

2-Nitro-4-(trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane or heptane for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitro-4-(trifluoromethyl)toluene in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent lamp to initiate the radical reaction.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system, such as hexane or a hexane/ethyl acetate mixture, to yield this compound as a crystalline solid.[6]

Purification Insights:

Purification is crucial to remove unreacted starting material and byproducts such as dibrominated species. Recrystallization is often an effective method. For more rigorous purification, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be employed.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons. The aromatic region will display a complex splitting pattern due to the substitution on the benzene ring. The benzylic protons (CH₂Br) will appear as a singlet, typically in the range of 4.5-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the trifluoromethyl carbon, and the benzylic carbon. The carbon of the CF₃ group will exhibit a quartet due to coupling with the fluorine atoms. The benzylic carbon (CH₂Br) is expected to resonate in the range of 30-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

Asymmetric NO₂ stretch: ~1550-1520 cm⁻¹[7]

-

Symmetric NO₂ stretch: ~1350-1330 cm⁻¹[7]

-

C-F stretches: Strong absorptions in the region of 1300-1100 cm⁻¹

-

C-Br stretch: ~700-600 cm⁻¹

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[8] A prominent fragment ion is expected at m/z 204, corresponding to the loss of the bromine atom to form the 2-nitro-4-(trifluoromethyl)benzyl cation.[9][10] Further fragmentation of the aromatic ring and loss of the nitro group would also be observed.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by two key features: the lability of the benzylic bromide and the photochemical properties of the 2-nitrobenzyl group.

Nucleophilic Substitution

The benzylic bromide is susceptible to nucleophilic substitution reactions (Sₙ2 type), allowing for the attachment of the 2-nitro-4-(trifluoromethyl)benzyl group to a wide range of nucleophiles, including alcohols, phenols, carboxylic acids, and amines. The electron-withdrawing nitro and trifluoromethyl groups increase the electrophilicity of the benzylic carbon, though they may destabilize the transition state, leading to a generally moderate reactivity compared to unsubstituted benzyl bromide.

Photochemical Cleavage (Uncaging)

The cornerstone application of this reagent is its use as a photolabile protecting group. Upon irradiation with UV light (typically in the range of 300-365 nm), the 2-nitrobenzyl group undergoes an intramolecular redox reaction, leading to the cleavage of the bond between the benzylic carbon and the protected functional group.[11]

Mechanism of Photocleavage:

The generally accepted mechanism for the photocleavage of 2-nitrobenzyl compounds involves the following key steps:

-

Photoexcitation: Absorption of a UV photon excites the nitro group to an electronically excited state.

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.

-

Rearrangement and Cleavage: The aci-nitro intermediate undergoes a series of rearrangements, leading to the formation of a 2-nitrosobenzaldehyde derivative and the release of the protected molecule.[12][13]

The quantum yield of photocleavage, which is a measure of the efficiency of the process, is influenced by factors such as the substitution pattern on the aromatic ring and the nature of the leaving group.[14] While the specific quantum yield for this compound has not been reported, it is expected to be in a similar range to other 2-nitrobenzyl derivatives, which typically fall between 0.01 and 0.6.[3][15]

Applications in Research and Development

The ability to protect a functional group and then release it on demand with a pulse of light opens up a vast array of applications in various scientific disciplines.

Caged Compounds in Chemical Biology

"Caged compounds" are biologically inactive molecules that can be activated at a specific time and location with light. This compound is an ideal reagent for creating caged versions of biologically active molecules such as:

-

Neurotransmitters: To study neuronal signaling with high spatiotemporal resolution.

-

Signaling Molecules: To investigate intracellular signaling pathways.

-

Acids and Bases: To induce localized pH changes.

Photo-triggered Drug Delivery

In drug development, this reagent can be used to synthesize prodrugs that are activated by light. This approach offers the potential for targeted drug delivery, where a therapeutic agent is released only at the desired site of action, thereby minimizing off-target side effects.

Organic Synthesis

As a protecting group, the 2-nitro-4-(trifluoromethyl)benzyl group offers an orthogonal deprotection strategy. It is stable to many chemical conditions but can be selectively removed with UV light without the need for chemical reagents that might interfere with other functional groups in a complex molecule.[11]

Step-by-Step Protocol for Photocaging a Carboxylic Acid:

This protocol provides a general workflow for protecting a carboxylic acid using this compound.

Materials:

-

Carboxylic acid of interest

-

This compound

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the carboxylic acid in the anhydrous solvent.

-

Add the non-nucleophilic base (1.1 equivalents) to the solution and stir for 10-15 minutes to form the carboxylate salt.

-

Add a solution of this compound (1.0 equivalent) in the same solvent dropwise.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 2-nitro-4-(trifluoromethyl)benzyl ester by column chromatography or recrystallization.

Safety, Handling, and Storage

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Summary:

-

Harmful: Harmful if swallowed, in contact with skin, or if inhaled.[11]

-

Lachrymator: Can cause tearing.

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture.[16]

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]

Conclusion

This compound is a valuable and versatile reagent for researchers at the interface of chemistry and biology. Its utility as a photolabile protecting group enables the precise control of molecular function with light, offering unparalleled opportunities for studying complex biological processes and developing innovative therapeutic strategies. While its synthesis and handling require care, the potential applications of this compound in creating sophisticated chemical tools make it an indispensable component of the modern scientist's toolkit.

References

-

Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemical & Photobiological Sciences, 84(1), 162-171. [Link]

- BenchChem. (2025). Application Notes and Protocols for the Photochemical Cleavage of 2-Nitrobenzaldehyde. BenchChem.

-

UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion. [Link]

- BenchChem. (2025).

- Klán, P., et al. (2005). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Journal of the American Chemical Society, 127(38), 13294-13301.

-

Organic Spectroscopy International. (2014). Mass spectroscopy...........bromomethyl benzene (benzyl bromide). [Link]

- Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH.

- Klan, P., & Wirz, J. (2009).

-

Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemical & Photobiological Sciences, 84(1), 162-171. [Link]

-

University of Northern Illinois, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Coleman, G. H., & Honeywell, G. E. (1936). p-NITROBENZYL BROMIDE. Organic Syntheses, 16, 54. [Link]

-

Chegg. (2023). Solved The base peak in the mass spectrum of benzyl bromide. [Link]

-

Wirz, J., et al. (2005). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. Journal of the American Chemical Society, 127(25), 8934-8935. [Link]

- Prakash, G. K. S., et al. (2006). Study of the fluoro- and chlorodimethylbutyl cations. Journal of the American Chemical Society, 128(49), 15582-15589.

- Sun, L., et al. (2016).

- Wirz, J., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(27), 8546-8554.

-

Wikipedia. (n.d.). Photolabile protecting group. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 9(10), 1987–1990. [Link]

-

Wirz, J., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(27), 8546-8554. [Link]

- Google Patents. (n.d.).

- Givens, R. S., & Klán, P. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 1-93.

-

S. R. Peppi, et al. (2014). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Biomacromolecules, 15(9), 3469–3475. [Link]

-

ResearchGate. (n.d.). Molecular peaks of bromide compounds. [Link]

- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Chemical Shifts. [Link]

-

University of Calgary, Department of Chemistry. (n.d.). IR: nitro groups. [Link]

-

University of Northern Illinois, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

- Google Patents. (n.d.). EP3587391A1 - Process for preparing nitrobenzyl bromides.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

The Organic Chemistry Tutor. (2021, May 24). NBS: Radical Bromination [Video]. YouTube. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Scribd. (n.d.). Infrared Absorption Frequencies Guide. [Link]

-

Patsnap. (n.d.). Novel nitrobenzyl bromide synthesis process. [Link]

-

ResearchGate. (n.d.). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

- Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. Texas Tech University, Department of Chemistry and Biochemistry.

-

Reagent Friday. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

- Google Patents. (n.d.). US6133468A - Method for preparing substituted benzyl bromides.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 9. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 10. chegg.com [chegg.com]

- 11. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. nathan.instras.com [nathan.instras.com]

- 16. westliberty.edu [westliberty.edu]

2-Nitro-4-(trifluoromethyl)benzyl bromide synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Nitro-4-(trifluoromethyl)benzyl bromide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key building block in medicinal chemistry and drug development. The presence of the electron-withdrawing nitro and trifluoromethyl groups, combined with the reactive benzyl bromide moiety, makes this compound a valuable intermediate for introducing specific pharmacophoric features into complex molecules.[1][2][3] This document details a robust and widely utilized two-step synthesis, beginning with the regioselective nitration of 4-(trifluoromethyl)toluene, followed by a free-radical benzylic bromination. We will explore the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and discuss critical process parameters, safety considerations, and troubleshooting strategies.

Strategic Overview of the Synthesis

The most efficient and logical route to this compound involves a sequential two-step process. This strategy leverages well-established and high-yielding reactions in organic chemistry.

-

Step 1: Electrophilic Aromatic Nitration. The synthesis commences with the nitration of commercially available 4-(trifluoromethyl)toluene. This step introduces the nitro group at the C2 position, guided by the directing effects of the existing methyl and trifluoromethyl substituents.

-

Step 2: Free-Radical Benzylic Bromination. The intermediate, 2-Nitro-4-(trifluoromethyl)toluene, is then subjected to a selective bromination at the benzylic methyl group to yield the final product. This transformation is achieved under free-radical conditions, most commonly using N-Bromosuccinimide (NBS).

Caption: High-level workflow for the synthesis of this compound.

Step 1: Regioselective Nitration of 4-(Trifluoromethyl)toluene

Mechanistic Rationale and Regioselectivity

The nitration of 4-(trifluoromethyl)toluene is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The regiochemical outcome is dictated by the combined electronic effects of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups.

-

Methyl Group (-CH₃): This is an activating, ortho, para-directing group due to its electron-donating inductive effect and hyperconjugation.

-

Trifluoromethyl Group (-CF₃): This is a strongly deactivating, meta-directing group due to the powerful electron-withdrawing inductive effect of the three fluorine atoms.

The incoming electrophile, the nitronium ion (NO₂⁺), will preferentially add to the position that is most activated and least deactivated. In this case, the C2 position is ortho to the activating methyl group and meta to the deactivating trifluoromethyl group, making it the most favorable site for substitution. The reaction is catalyzed by concentrated sulfuric acid, which protonates nitric acid to facilitate the formation of the highly electrophilic nitronium ion.[4]

Detailed Experimental Protocol

Materials:

-

4-(Trifluoromethyl)toluene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to between -10°C and 0°C.[4]

-

In the dropping funnel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while maintaining a low temperature.

-

Slowly add the 4-(trifluoromethyl)toluene to the stirred, cold sulfuric acid in the main flask.

-

Add the cold nitrating mixture dropwise to the reaction flask, ensuring the internal temperature does not rise above 5-10°C.[4] The exothermic nature of the reaction requires careful monitoring and control.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude product.

-

Extract the product into dichloromethane (3x).

-

Combine the organic layers and wash sequentially with cold water and saturated sodium bicarbonate solution until the washings are neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-Nitro-4-(trifluoromethyl)toluene. The product can be further purified by vacuum distillation if necessary.

Step 2: Benzylic Bromination of 2-Nitro-4-(trifluoromethyl)toluene

Mechanistic Rationale: The Wohl-Ziegler Reaction

The conversion of the methyl group to a bromomethyl group is achieved via a free-radical chain reaction, specifically the Wohl-Ziegler bromination.[5] This method is highly selective for the benzylic position. The strong deactivating nature of the nitro and trifluoromethyl groups on the aromatic ring prevents competitive electrophilic aromatic bromination, making the free-radical pathway dominant.[6]

The reaction proceeds through three key stages:

-

Initiation: A radical initiator (e.g., benzoyl peroxide or AIBN) is homolytically cleaved by heat or UV light to form initial radicals. These radicals then react with N-Bromosuccinimide (NBS) or trace HBr to generate a bromine radical (Br•).[7]

-

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl radical and HBr. This benzyl radical then reacts with a bromine source (either Br₂ generated in situ from NBS and HBr, or NBS itself) to form the desired product and a new bromine radical, which continues the chain.[7][8][9]

-

Termination: The reaction ceases when radicals combine with each other.[7][10]

N-Bromosuccinimide (NBS) is the preferred brominating agent as it maintains a low, steady concentration of bromine radicals and elemental bromine, which suppresses competing reactions.[5][9]

Caption: Mechanism of the free-radical benzylic bromination reaction.

Detailed Experimental Protocol

Materials:

-

2-Nitro-4-(trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon Tetrachloride (CCl₄) or a safer alternative like cyclohexane

-

Ice-water

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine 2-Nitro-4-(trifluoromethyl)toluene, N-Bromosuccinimide (1.1 equivalents), and a catalytic amount of BPO or AIBN.

-

Add the solvent (e.g., CCl₄) to the flask.

-

Heat the mixture to reflux. The reaction can be initiated and sustained with a heat lamp or a standard heating mantle.[11][12]

-

Monitor the reaction's progress. As the reaction proceeds, the dense NBS will be consumed and the lighter succinimide byproduct will float to the surface. The reaction is typically complete within 1-3 hours.

-

Once the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature and then further in an ice bath.

-

Filter off the solid succinimide byproduct and wash the solid with a small amount of cold solvent.

-

Combine the filtrate and washings. Wash the solution with water and then with a dilute sodium bicarbonate solution to remove any remaining traces of HBr.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude this compound is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., hexanes or an ethanol/water mixture).[13]

Safety Precaution: Benzyl bromides are potent lachrymators and irritants. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.[13]

Quantitative Data Summary

The following table provides a summary of the typical reaction parameters for this synthesis. Yields are representative and can vary based on scale and purification efficiency.

| Parameter | Step 1: Nitration | Step 2: Bromination |

| Starting Material | 4-(Trifluoromethyl)toluene | 2-Nitro-4-(trifluoromethyl)toluene |

| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | N-Bromosuccinimide (NBS), BPO/AIBN |

| Molar Ratio | Substrate:HNO₃ (1:1.1) | Substrate:NBS (1:1.1) |

| Solvent | Sulfuric Acid | Carbon Tetrachloride / Cyclohexane |

| Temperature | 0 - 10°C | Reflux (approx. 77°C for CCl₄) |

| Typical Reaction Time | 1 - 3 hours | 1 - 3 hours |

| Typical Yield | 85 - 95% | 70 - 85% |

References

-

Pearson, R. E., & Martin, J. C. (1963). The Mechanism of N-Bromosuccinimide Bromination. Journal of the American Chemical Society, 85(3), 354-355. Available at: [Link]

- Google Patents. (2012). Preparation method of 4-bromine-2-nitro trifluoromethyl benzene. CN102491901B.

-

Wentland, M. P. (2020). Free Radical Bromination. Oregon State University. Available at: [Link]

-

Vedantu. Toluene on reaction with N-bromosuccinimide gives. Available at: [Link]

-

Hunt, I. (n.d.). Chapter 11: Halogenation of alkyl benzenes. University of Calgary. Available at: [Link]

-

BYJU'S. Mechanism of Free Radical Bromination. Available at: [Link]

-

Journal of Organic Chemistry. Side-chain bromination of .alpha.-substituted toluenes by N-bromosuccinimide. Revision and extension of previous observations. ACS Publications. Available at: [Link]

-

Tuleen, D. L., & Hess, B. A. (1971). Free-Radical Bromination of p-Toluic Acid. Journal of Chemical Education, 48(7), 476. Available at: [Link]

-

Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

Homework.Study.com. When toluene is used in free radical bromination, a very small amount of product is formed.... Available at: [Link]

- Google Patents. (1993). Process for the bromination of deactivated toluenes in the benzylic position. EP0546697A1.

-

ResearchGate. (2019). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. Available at: [Link]

-

ChemBK. 4-Nitro-2-(trifluoromethyl)toluene. Available at: [Link]

-

Scirp.org. (2013). Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis. Available at: [Link]

- Google Patents. (2018). Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. CN108191667B.

- Google Patents. (1990). Process for the preparation of 2-nitro-4-trifluoromethyl aniline. EP0381010A2.

-

Organic Syntheses. p-NITROBENZYL BROMIDE. Available at: [Link]

-

Oakwood Chemical. 2-Nitro-4-(trifluoromethyl)toluene. Available at: [Link]

-

Oakwood Chemical. This compound. Available at: [Link]

- Google Patents. (1982). Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain. EP0045431A1.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Trifluoromethylation: Exploring Applications of 4-(Trifluoromethyl)benzyl Bromide. Available at: [Link]

-

SciSpace. (1946). A note on the bromination of p-nitrotoluene. Available at: [Link]

-

PrepChem.com. Preparation of 4-nitrobenzyl bromide. Available at: [Link]

-

PrepChem.com. Synthesis of 2-fluoro-5-nitro-toluene. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of 4-(Trifluoromethyl)benzyl Bromide in Advanced Chemical Synthesis and Material Science. Available at: [Link]

-

YouTube. (2023). Choose the correct sequence of reagents in the conversion of 4- nitro toluene to 2-bromo.... Available at: [Link]

-

Al-Zoubi, W. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3650. Available at: [Link]

-

PubChem. 2-Bromo-4-nitrotoluene. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]

- 7. byjus.com [byjus.com]

- 8. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 9. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]

- 10. homework.study.com [homework.study.com]

- 11. Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis [scirp.org]

- 12. prepchem.com [prepchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to GW4064: A Potent and Selective Farnesoid X Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of GW4064, a widely utilized synthetic agonist for the Farnesoid X Receptor (FXR). While the initially provided CAS number (162333-02-0) corresponds to 2-Nitro-4-(trifluoromethyl)benzyl bromide, the context of the inquiry strongly indicates an interest in the research tool compound GW4064, which is correctly identified by CAS number 278779-30-9. This document will delve into the chemical properties, structure, mechanism of action, and practical applications of GW4064 in biomedical research, with a focus on providing actionable insights for laboratory professionals.

I. Core Properties and Structure of GW4064

GW4064 is a non-steroidal, isoxazole-based agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis.[1][2] Its potency and selectivity have established it as an invaluable tool for elucidating the physiological and pathophysiological functions of FXR.[1]

A. Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 278779-30-9 | [1][2] |

| Molecular Formula | C₂₈H₂₂Cl₃NO₄ | [1][2] |

| Molecular Weight | 542.85 g/mol | [1] |

| IUPAC Name | 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]-benzoic acid | [2] |

| Appearance | Solid | [1] |

| Solubility | Insoluble in water and ethanol; Soluble in DMSO (≥24.7 mg/mL) and DMF (25 mg/mL) | [1][2] |

| Storage | Store at -20°C | [1] |

B. Structural Formula

The chemical structure of GW4064 features a central isoxazole ring, a dichlorophenyl group, and a benzoic acid moiety, which are crucial for its high-affinity binding to the FXR ligand-binding domain.

Figure 1: Chemical Structure of GW4064.

II. Mechanism of Action: Selective FXR Agonism

GW4064 exerts its biological effects through high-affinity binding to and activation of the Farnesoid X Receptor. In cellular assays, GW4064 demonstrates potent agonism for human FXR with an EC₅₀ value of approximately 15-65 nM.[1][3][4] A key advantage of GW4064 as a research tool is its high selectivity; it shows no significant activity at other nuclear receptors, such as the retinoic acid receptor, at concentrations up to 1 µM.[2][4]

Upon activation by GW4064, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade is central to the regulation of numerous metabolic pathways.

Diagram 1: Simplified signaling pathway of FXR activation by GW4064.

It is important to note that while GW4064 is highly selective for FXR, some studies have suggested potential off-target effects, including modulation of G protein-coupled receptors at higher concentrations.[5] Researchers should consider these findings when designing experiments and interpreting results.

III. Applications in Drug Discovery and Development

GW4064's primary utility lies in its role as a tool compound for investigating the physiological and pathological roles of FXR. It is extensively used in preclinical studies to explore the therapeutic potential of FXR agonism in various disease models.

A. Key Research Areas:

-

Metabolic Diseases: GW4064 has been instrumental in studies of dyslipidemia, diabetes, and obesity, helping to unravel the complex role of FXR in these conditions.[2]

-

Liver Diseases: Research utilizing GW4064 has explored the impact of FXR activation on conditions such as non-alcoholic fatty liver disease (NAFLD) and liver cancer.[3]

-

Cancer Biology: The effects of GW4064 on cell growth and apoptosis have been investigated in various cancer cell lines, although its role can be context-dependent, exhibiting both pro- and anti-apoptotic effects.[5]

-

Inflammation: GW4064 has been shown to inhibit NLRP3 inflammasome activation, suggesting a role for FXR in modulating inflammatory responses.[3]

Despite its value in research, GW4064 itself is not considered a suitable drug candidate due to limitations such as poor solubility, potential toxicity associated with its stilbene pharmacophore, and instability in UV light.[1]

IV. Experimental Protocols

The following protocols are provided as examples of how GW4064 can be used in a laboratory setting. Researchers should adapt these protocols based on their specific experimental needs and cell systems.

A. Cell-Based FXR Activation Assay (Luciferase Reporter)

This protocol outlines a common method for quantifying the activation of FXR by GW4064 in a cellular context.

1. Materials:

-

CV-1 cells (or other suitable cell line)

-

DMEM high glucose medium

-

DMEM-F12 phenol red-free medium

-

Charcoal/dextran-treated fetal bovine serum (FBS)

-

L-glutamine

-

pFA-CMV-GAL4-human FXR LBD expression plasmid

-

(UAS)x-tk-Luciferase reporter plasmid

-

Human steroid receptor co-activator (SRC-1) expression plasmid

-

Transfection reagent (e.g., FuGENE® 6)

-

GW4064 stock solution (in DMSO)

-

Luciferase assay system (e.g., Steady-Glo®)

-

384-well plates

2. Procedure:

-

Cell Culture: Maintain CV-1 cells in DMEM high glucose medium. 72 hours prior to transfection, plate the cells in DMEM-F12 phenol red-free medium supplemented with 5% charcoal/dextran-treated FBS and 2 mM L-glutamine.[4]

-

Transfection: Prepare a transfection cocktail containing the FXR LBD expression plasmid, the luciferase reporter plasmid, and the SRC-1 co-activator plasmid. Add the transfection reagent according to the manufacturer's instructions and incubate to form transfection complexes. Add the complexes to the plated CV-1 cells and incubate overnight.[4]

-

Compound Treatment: Harvest the transfected cells and resuspend them in fresh phenol red-free medium. Plate the cells into 384-well plates containing serial dilutions of GW4064 (or vehicle control).

-

Incubation: Incubate the plates for 24 hours.

-

Luciferase Measurement: Measure luciferase expression using a suitable luciferase assay system according to the manufacturer's protocol.[4]

-

Data Analysis: Normalize the luciferase signal to the vehicle control and plot the dose-response curve to determine the EC₅₀ value.

Diagram 2: Workflow for a cell-based FXR reporter assay.

B. Western Blot for FXR Target Gene Expression

This protocol can be used to assess the effect of GW4064 on the protein expression of FXR target genes.

1. Materials:

-

HK-2 cells (or other relevant cell line)

-

Appropriate cell culture medium

-

GW4064 stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against FXR and target proteins

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

2. Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentration of GW4064 (e.g., 4 µM) or vehicle control (DMSO) for various time points (e.g., 24, 48, 72 hours).[3]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

References

-

Yu, D. D., et al. (2014). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. Molecular Pharmacology, 86(4), 464-475. [Link]

-

ChemWhat. This compound CAS#: 162333-02-0. [Link]

Sources

physical and chemical characteristics of 2-Nitro-4-(trifluoromethyl)benzyl bromide

An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzyl bromide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key reagent in modern organic synthesis. We will delve into its core physicochemical properties, synthesis, reactivity, and safe handling, with a focus on its application in medicinal chemistry and drug discovery.

Introduction: A Multifunctional Building Block

This compound is a substituted aromatic compound that serves as a powerful building block in chemical synthesis.[1] Its utility stems from the unique combination of three distinct functional groups on a single benzene ring:

-

Benzylic Bromide: A highly reactive leaving group, making the benzylic carbon an excellent electrophile for nucleophilic substitution reactions. This functionality allows for the direct and efficient attachment of the entire molecular scaffold onto other molecules.[2][3]

-

Trifluoromethyl Group (-CF3): A critical moiety in modern drug design. The incorporation of a -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, ultimately improving its pharmacokinetic and pharmacodynamic profile.[2][3]

-

Nitro Group (-NO2): A strong electron-withdrawing group that modulates the molecule's reactivity.[4][5] Furthermore, the nitro group itself is a versatile functional handle that can be chemically reduced to an amine, opening pathways for further derivatization. This feature is particularly valuable in creating compound libraries for drug screening.[5]

The strategic placement of these groups makes this reagent an invaluable intermediate for synthesizing complex target molecules, particularly active pharmaceutical ingredients (APIs).[2]

Physicochemical Properties and Identifiers

Accurate identification and understanding of a compound's physical properties are foundational to its successful use in research. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 162333-02-0 | [6][7][8] |

| IUPAC Name | 1-(bromomethyl)-2-nitro-4-(trifluoromethyl)benzene | [6] |

| Molecular Formula | C8H5BrF3NO2 | [6][7][8] |

| Molecular Weight | 284.03 g/mol | [7][8][9] |

| Appearance | Yellow solid/powder | [7] |

| Melting Point | 38-41°C | [7][9] |

| Boiling Point | 265°C | [7][9] |

| Density | 1.728 g/cm³ | [7][9] |

| Solubility | Insoluble in water. | [7][10] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [7][9] |

Synthesis and Reaction Mechanism

The most common route for preparing this compound is through the free-radical bromination of its precursor, 2-nitro-4-(trifluoromethyl)toluene. This reaction selectively targets the benzylic methyl group.

Causality of Experimental Choice: The benzylic C-H bonds are significantly weaker than aromatic C-H bonds, making the methyl group susceptible to hydrogen abstraction by a radical species. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used at elevated temperatures or under UV irradiation to generate a bromine radical (Br•) from a bromine source like N-Bromosuccinimide (NBS). The bromine radical initiates a chain reaction, leading to the selective bromination at the benzylic position. This method is favored because it avoids electrophilic aromatic substitution on the electron-deficient ring.

Caption: General S_N2 reactivity with a nucleophile.

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific laboratory conditions and substrate requirements. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis via Radical Bromination

This protocol outlines the synthesis of the title compound from its toluene precursor, adapted from general procedures for benzylic bromination. [11][12]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitro-4-(trifluoromethyl)toluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.05 eq).

-

Reaction: Heat the mixture to reflux (typically around 75-85°C) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium bisulfite to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes) to yield the final product as a yellow solid. [12]

Protocol 2: Typical Application in Nucleophilic Substitution (O-Alkylation)

This protocol describes a general procedure for the alkylation of a phenol.

-

Setup: In a round-bottom flask, dissolve the phenol (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K2CO3, 1.5 eq) in a polar aprotic solvent like acetone or DMF.

-

Deprotonation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide salt.

-

Alkylation: Add a solution of this compound (1.1 eq) in the same solvent dropwise.

-

Reaction: Heat the reaction mixture to 50-60°C and stir for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting materials.

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Quench the filtrate with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage. [6][10][13]It is also harmful if swallowed, inhaled, or in contact with skin. [6]It is classified as a lachrymator, a substance that irritates the eyes and causes tears. [14]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield. [13][15]Work should be conducted exclusively in a certified chemical fume hood to avoid inhalation. [15]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [15]It should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to ensure stability. [7][9]* In case of Exposure:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [13][14] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [13][14] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [13][14]

-

Conclusion

This compound is a highly versatile and reactive intermediate. Its value in drug discovery and materials science is underscored by its ability to efficiently introduce the metabolically robust trifluoromethyl group and a synthetically flexible nitro group onto a wide range of molecular scaffolds. A thorough understanding of its reactivity, particularly its preference for the S_N2 mechanism, and strict adherence to safety protocols are paramount for its effective and safe utilization in the laboratory.

References

-

This compound. HENAN SUNLAKE ENTERPRISE CORPORATION. [Link]

-

This compound (C8H5BrF3NO2). PubChemLite. [Link]

-

This compound. Oakwood Chemical. [Link]

-

The Impact of Trifluoromethylation: Exploring Applications of 4-(Trifluoromethyl)benzyl Bromide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Essential Role of 4-(Trifluoromethyl)benzyl Bromide in Advanced Chemical Synthesis and Material Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Process for preparing nitrobenzyl bromides.

-

Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). Cheméo. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. [Link]

- Production method for 2-nitrobenzyl bromide.

Sources

- 1. chemscene.com [chemscene.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound CAS#: 162333-02-0 [amp.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. This compound CAS#: 162333-02-0 [m.chemicalbook.com]

- 10. This compound | 162333-02-0 [amp.chemicalbook.com]

- 11. EP3587391A1 - Process for preparing nitrobenzyl bromides - Google Patents [patents.google.com]

- 12. CN103641722A - Production method for 2-nitrobenzyl bromide - Google Patents [patents.google.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. synquestlabs.com [synquestlabs.com]

2-Nitro-4-(trifluoromethyl)benzyl bromide molecular weight and formula

An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzyl bromide: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. Its molecular architecture, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, makes it a versatile and powerful building block. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, its key applications, and essential safety and handling procedures. The strategic combination of its functional groups allows for the precise modification of target molecules, enhancing properties such as metabolic stability, bioavailability, and binding affinity, which are critical in the development of novel therapeutics and advanced materials.[1][2]

Part 1: Core Physicochemical and Spectroscopic Profile

The unique reactivity and utility of this compound are rooted in its distinct physical and chemical properties. A summary of its key identifiers and characteristics is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrF₃NO₂ | [3][4][5][6] |

| Molecular Weight | 284.03 g/mol | [3][4][6][7] |

| CAS Number | 162333-02-0 | [3][4][7][8] |

| Appearance | Yellow solid/powder | [4][9][10] |

| Melting Point | 38-41 °C | [7][10] |

| Boiling Point | 265 °C | [7][10] |

| Density | 1.728 g/cm³ | [7][10] |

| Flash Point | 114 °C | [7][9][10] |

| Solubility | Insoluble in water | [7][9][10] |

| IUPAC Name | 1-(bromomethyl)-2-nitro-4-(trifluoromethyl)benzene | [4] |

| InChI Key | XAEZZJSUMIHJQS-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)[O-])CBr | [4][5] |

Part 2: Synthesis and Mechanistic Insights

The standard synthesis of this compound involves the selective bromination of the methyl group of the corresponding toluene precursor, 2-nitro-4-(trifluoromethyl)toluene. This transformation is typically achieved via a free-radical chain reaction.

Expertise & Experience: Causality Behind Experimental Choices

The choice of a free-radical pathway is crucial for achieving benzylic bromination without affecting the aromatic ring. The benzylic C-H bonds are significantly weaker than the aromatic C-H bonds and are thus more susceptible to hydrogen abstraction by a radical species. Light (photo-bromination) or a chemical radical initiator (like AIBN) is used to generate the initial bromine radical (Br•) from the bromine source, which initiates the chain reaction. N-Bromosuccinimide (NBS) is often the preferred brominating agent in laboratory settings as it provides a low, constant concentration of Br₂, minimizing side reactions.

Experimental Protocol: Free-Radical Bromination

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

2-Nitro-4-(trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or a tungsten lamp

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitro-4-(trifluoromethyl)toluene (1.0 eq) in CCl₄.

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

-

Initiation: Heat the mixture to reflux (approx. 77°C for CCl₄). If using photochemical initiation, irradiate the flask with a tungsten lamp.[11] The reaction mixture will typically turn yellow-orange.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is complete when the starting material is consumed. A key visual indicator is the solid succinimide byproduct, which will float to the surface.

-

Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of cold CCl₄.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude material can be purified by recrystallization from hexanes. Dissolve the crude product in a minimal amount of hot hexanes, then cool slowly to 0-4°C to induce crystallization.

-

Isolation: Collect the pale yellow crystals by vacuum filtration, wash with a small volume of cold hexanes, and dry under vacuum.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Part 3: Core Applications in Research and Development

The title compound is a strategic intermediate whose value is derived from the combined influence of its three key functional groups.

Role as a Versatile Alkylating Agent

The benzylic bromide is a potent electrophilic site, making the compound an excellent alkylating agent for a wide range of nucleophiles, including alcohols, phenols, amines, and thiols.[1] This allows for the covalent attachment of the "2-nitro-4-(trifluoromethyl)benzyl" moiety onto a molecule of interest, a common strategy in the synthesis of active pharmaceutical ingredients (APIs).[1]

Significance of the Trifluoromethyl (-CF₃) Group

The -CF₃ group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion in drug candidates is a well-established strategy to:

-

Enhance Lipophilicity: Improving the molecule's ability to cross cell membranes.

-

Increase Metabolic Stability: The C-F bond is exceptionally strong, blocking metabolic oxidation at that position and thereby increasing the drug's half-life.[1]

-

Modulate Acidity/Basicity: The strong electron-withdrawing nature of the -CF₃ group can alter the pKa of nearby functional groups, which can optimize drug-receptor interactions.[2]

The Nitro (-NO₂) Group as a Synthetic Handle

While the nitro group is also strongly electron-withdrawing, its primary utility in this context is as a versatile synthetic precursor.[12] It can be readily reduced to an amino group (-NH₂) under various conditions (e.g., catalytic hydrogenation, SnCl₂/HCl). This newly formed aniline can then participate in a vast array of subsequent reactions, including amide bond formation, diazotization, and sulfonylation, providing a gateway to diverse chemical libraries for drug discovery.

Visualization: Application in a Synthetic Pathway

Caption: Synthetic utility in multistep organic synthesis.

Part 4: Safety, Handling, and Storage

Trustworthiness: A Self-Validating System Adherence to strict safety protocols is non-negotiable when handling this compound. The procedures outlined below are designed to create a self-validating system of safety, ensuring user protection and experimental integrity.

Hazard Profile

-

Corrosive: Causes severe skin burns and eye damage.[8][13] Contact must be strictly avoided.

-

Respiratory Irritant: Inhalation of dust or vapors may cause respiratory irritation.[13]

-

Lachrymator: The substance can cause tearing upon exposure.[14]

Safe Handling Protocol

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tight-sealing safety goggles or a full-face shield.[15]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.[14]

-

Body Protection: Wear a lab coat and, if handling large quantities, a chemical-resistant apron.[15]

-

-

Handling Procedure: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Ensure all containers are clearly labeled.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][14]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[13][14]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][14]

Storage Conditions

To maintain its chemical integrity and ensure safety, store this compound under the following conditions:

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture or air.[7][9][10]

-

Container: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[14]

Conclusion

This compound stands out as a high-value synthetic intermediate. Its carefully orchestrated combination of a reactive handle (benzyl bromide), a key pharmacophore (trifluoromethyl group), and a versatile precursor (nitro group) provides chemists with a powerful tool for molecular design and synthesis. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the pursuit of innovative pharmaceuticals and advanced materials.

References

-

This compound (C8H5BrF3NO2) . PubChemLite. [Link]

-

This compound . Oakwood Chemical. [Link]

-

The Impact of Trifluoromethylation: Exploring Applications of 4-(Trifluoromethyl)benzyl Bromide . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Essential Role of 4-(Trifluoromethyl)benzyl Bromide in Advanced Chemical Synthesis and Material Science . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

p-NITROBENZYL BROMIDE . Organic Syntheses Procedure. [Link]

-

Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances . Frontiers Research Topic. [Link]

- Process for preparing nitrobenzyl bromides.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 162333-02-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. PubChemLite - this compound (C8H5BrF3NO2) [pubchemlite.lcsb.uni.lu]

- 6. This compound [oakwoodchemical.com]

- 7. This compound CAS#: 162333-02-0 [amp.chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound CAS#: 162333-02-0 [m.chemicalbook.com]

- 10. This compound | 162333-02-0 [amp.chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. frontiersin.org [frontiersin.org]

- 13. synquestlabs.com [synquestlabs.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Solubility of 2-Nitro-4-(trifluoromethyl)benzyl bromide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Nitro-4-(trifluoromethyl)benzyl bromide. It is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work. This document will delve into the theoretical and practical aspects of its solubility, offering a framework for solvent selection and empirical determination.

Introduction: Understanding the Compound

This compound is a substituted aromatic compound with the chemical formula C₈H₅BrF₃NO₂.[1][2] It presents as a yellow solid or powder with a melting point in the range of 38-41°C.[2] The molecule's structure, featuring a polar nitro group, a highly electronegative trifluoromethyl group, and a reactive benzyl bromide moiety, dictates its physicochemical properties and, consequently, its solubility in various organic solvents. Understanding these properties is paramount for its effective use in synthesis, purification, and formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrF₃NO₂ | [1][2] |

| Molecular Weight | 284.03 g/mol | [1][2] |

| Appearance | Yellow powder/solid | [2][3] |

| Melting Point | 38-41°C | [2] |

| Water Solubility | Insoluble | [2][3] |

| Storage Temperature | 2-8°C under inert gas | [2][3] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The structure of this compound contains both polar (nitro group) and nonpolar (aromatic ring, trifluoromethyl group) regions, suggesting it will exhibit a nuanced solubility profile.

Key Structural Considerations:

-

Polarity: The nitro group (NO₂) is strongly electron-withdrawing and highly polar. The trifluoromethyl group (CF₃) is also electron-withdrawing due to the high electronegativity of fluorine atoms. The C-Br bond is polar. These features suggest that polar aprotic solvents may be effective.

-

Aromaticity: The benzene ring provides a nonpolar, aromatic character, indicating potential solubility in aromatic solvents.

-

Reactivity: The benzyl bromide functional group is susceptible to nucleophilic substitution.[5] This reactivity can be influenced by the solvent, with protic solvents potentially participating in solvolysis reactions. Therefore, for applications where the integrity of the molecule is crucial, aprotic solvents are generally preferred.

Based on this analysis, we can predict a general solubility trend:

-

High Expected Solubility: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF). Chlorinated solvents like Dichloromethane (DCM) and Chloroform. Aromatic solvents like Toluene.

-

Moderate Expected Solubility: Ethers like Diethyl ether and esters like Ethyl acetate.

-

Low to Negligible Expected Solubility: Nonpolar aliphatic hydrocarbons such as Hexane and Heptane. Protic solvents like alcohols (Methanol, Ethanol) may show some solubility but could lead to reactivity. As confirmed, it is insoluble in water.[2][3]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of specific quantitative solubility data in the literature, an empirical approach is necessary. The following protocol provides a robust method for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment

-

This compound

-

A selection of anhydrous organic solvents (e.g., Dichloromethane, Chloroform, Toluene, Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran, Dimethylformamide, Dimethyl sulfoxide, Methanol, Ethanol, Hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Calibrated micropipettes

-

Glass vials with screw caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of the target compound.

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 50 mg) into a series of glass vials.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Filter the supernatant through a chemically compatible syringe filter (e.g., PTFE for a wide range of organic solvents) to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent being tested.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

-

-

Calculation of Solubility:

-

The concentration of the dissolved compound in the filtered supernatant represents its solubility in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[6][7] It is also a lachrymator.[8] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8] All manipulations should be performed in a well-ventilated fume hood.[7] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[6][7][8][9]

Summary of Expected Solubility Profile (Qualitative)

The following table provides a qualitative prediction of the solubility of this compound in various classes of organic solvents. These predictions should be confirmed experimentally using the protocol outlined above.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Chlorinated | Dichloromethane, Chloroform | High | Good balance of polarity to dissolve the compound. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Strong dipole-dipole interactions with the polar groups of the solute. |

| Aromatic | Toluene, Benzene | High | π-π stacking interactions with the aromatic ring. |

| Ethers | Tetrahydrofuran, Diethyl ether | Moderate to High | Ether oxygen can act as a hydrogen bond acceptor; overall polarity is suitable. |

| Ketones | Acetone | Moderate to High | Polar nature of the carbonyl group facilitates dissolution. |

| Esters | Ethyl Acetate | Moderate | Intermediate polarity. |

| Alcohols | Methanol, Ethanol | Low to Moderate | Potential for solvolysis reactions. Polarity may be suitable for dissolution. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | Mismatch in polarity between the solvent and the polar functional groups of the solute. |

Conclusion

References

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- 2-NITRO-4-(TRIFLUOROMETHYL)

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solubility of Organic Compounds.

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility | SALTISE.

- This compound CAS#: 162333-02-0 - ChemicalBook.

- This compound - Fluorochem.

- 4-Nitro-2-(trifluoromethyl)benzyl bromide - Synquest Labs.

- SAFETY D

- SAFETY D

- SAFETY D

- This compound Chemical Properties.

- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? - Quora.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound CAS#: 162333-02-0 [amp.chemicalbook.com]

- 3. This compound CAS#: 162333-02-0 [m.chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. quora.com [quora.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Stability and Storage of 2-Nitro-4-(trifluoromethyl)benzyl bromide

This guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and handling procedures for 2-Nitro-4-(trifluoromethyl)benzyl bromide (CAS No. 162333-02-0). This document is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. By understanding the intrinsic properties of this compound, users can ensure its integrity, obtain reliable experimental results, and maintain a safe laboratory environment.

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a key intermediate in organic synthesis, valued for its utility in introducing the 2-nitro-4-(trifluoromethyl)benzyl moiety into a variety of molecular scaffolds. The presence of both a reactive benzyl bromide functional group and an electron-withdrawing trifluoromethyl group makes it a valuable tool in the synthesis of complex molecules. In medicinal chemistry, the trifluoromethyl group is frequently incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity[1][2]. The nitro group also offers synthetic handles for further transformations, making this reagent a cornerstone in the development of novel therapeutics and materials[3][4]. Given its reactivity, a thorough understanding of its stability is paramount to its successful application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 162333-02-0 |

| Molecular Formula | C₈H₅BrF₃NO₂ |

| Molecular Weight | 284.03 g/mol |

| Appearance | Light yellow to yellow crystalline solid |

| Melting Point | 38-41 °C |

| Boiling Point | 265 °C |

| Flash Point | 114 °C |

| Density | 1.728 g/cm³ |

Source: ChemicalBook[5]

Core Directive: Understanding the Stability Profile

The stability of this compound is influenced by several factors, primarily its susceptibility to nucleophilic substitution and its sensitivity to light. The benzylic bromide is an excellent leaving group, making the compound highly reactive towards nucleophiles.

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and photolysis.

-

Hydrolysis: In the presence of water or other nucleophilic solvents, this compound will readily undergo hydrolysis to form 2-Nitro-4-(trifluoromethyl)benzyl alcohol and hydrobromic acid. The rate of this SN1 reaction is dependent on the stability of the resulting benzylic carbocation, which is destabilized by the electron-withdrawing nitro and trifluoromethyl groups[6]. However, as a benzylic halide, it is still prone to solvolysis[7].

-

Photodegradation: Aromatic nitro compounds and benzyl halides are known to be sensitive to light. Exposure to UV or visible light can lead to the homolytic cleavage of the carbon-bromine bond, generating a benzyl radical and a bromine radical. These reactive species can then participate in a variety of secondary reactions, leading to the formation of impurities[8][9]. The photodegradation of nitroaromatic compounds often follows first-order kinetics[8][9].

The logical relationship between the compound and its primary degradation products is illustrated in the diagram below.

Caption: Primary degradation pathways of this compound.